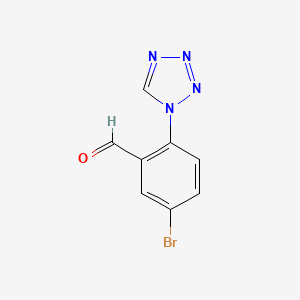![molecular formula C23H18ClF5N6 B2533097 1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine CAS No. 439096-13-6](/img/structure/B2533097.png)
1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine is a complex organic compound featuring a triazolopyrimidine core with various substituents, including chlorodifluoromethyl and trifluoromethyl groups
Preparation Methods
The synthesis of 1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the chlorodifluoromethyl and trifluoromethyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the halogenated groups. Common reagents include sodium hydride and potassium carbonate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazolopyrimidine core and the halogenated substituents allows it to bind to these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-phenylpiperazine stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Similar compounds include:
Dichloroaniline: Aniline derivatives with chlorine substituents.
Triazolopyrimidines: Compounds with a similar core structure but different substituents.
This compound’s distinct structure makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
7-[chloro(difluoro)methyl]-2-(4-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF5N6/c24-22(25,26)19-14-18(15-6-8-16(9-7-15)23(27,28)29)30-20-31-21(32-35(19)20)34-12-10-33(11-13-34)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNVPDQQWMOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC(=NC4=N3)C5=CC=C(C=C5)C(F)(F)F)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF5N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2533020.png)



![ethyl 4-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]butanoate](/img/structure/B2533026.png)

![2-methyl-N-{4-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2533028.png)

![5-bromo-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2533030.png)
![[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2533031.png)
![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)

